

Comparative Analysis of C16-18:1 PE: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	C16-18:1 PE	
Cat. No.:	B15577482	Get Quote

For researchers, scientists, and professionals in drug development, the selection of high-quality lipids is a critical step in ensuring the reproducibility and success of their experiments. **C16-18:1 PE**, also known as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE), is a key component in various biological and pharmaceutical applications, most notably in the formation of lipid nanoparticles (LNPs) for drug delivery. This guide provides a comparative overview of **C16-18:1 PE** available from various suppliers, based on publicly accessible data.

While direct, side-by-side comparative studies of **C16-18:1 PE** from different manufacturers are not readily available in the public domain, this guide compiles and contrasts the product specifications provided by prominent suppliers. Furthermore, it outlines standard experimental protocols for the evaluation of key quality attributes of such phospholipids, offering a framework for in-house comparison.

Supplier Specification Overview

The following table summarizes the product specifications for **C16-18:1 PE** from a selection of well-known suppliers. It is important to note that the level of detail provided on certificates of analysis may vary, and direct contact with the supplier is recommended for the most comprehensive and lot-specific information.



Supplier	Product Name(s)	CAS Number	Purity Specificatio n	Physical Form	Storage Temperatur e (°C)
Avanti Polar Lipids	850757P (powder), 878130C (in chloroform)	26662-94-2	>99%	Powder or solution	-20
Cayman Chemical	1-Palmitoyl-2- Oleoyl-sn- glycero-3-PE	26662-94-2	≥98%	Solid	-20
CordenPhar ma	1,2-POPE	26662-94-2	Information available upon request	Information available upon request	Information available upon request
BroadPharm	POPE; PE(16:0- 18:1)	26662-94-2	Information available upon request (GMP-grade inquiries welcome)	Information available upon request	-20
NOF Europe	COATSOME ® ME-6081	26662-94-2	≥99%	Information available upon request	Information available upon request
Muby Chemicals	1-Palmitoyl-2- oleoyl-sn- glycero-3- phosphoetha nolamine	26662-94-2	99% minimum	White solid	-20
Santa Cruz Biotechnolog y	1-Palmitoyl-2- oleoyl-sn- glycero-3- phosphoetha nolamine	26662-94-2	Information available upon request	Information available upon request	Information available upon request



Experimental Protocols for Quality Assessment

To ensure the suitability of **C16-18:1 PE** for a specific application, researchers can perform a series of analytical tests. Below are detailed methodologies for key experiments.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the **C16-18:1 PE** and to identify and quantify any impurities.

Methodology:

- Instrumentation: A standard HPLC system equipped with an Evaporative Light Scattering Detector (ELSD) is suitable for lipid analysis as phospholipids lack a strong UV chromophore.
- Column: A normal-phase silica column (e.g., 4.6 mm x 250 mm, 5 μm particle size) is commonly used.
- Mobile Phase: A gradient elution is typically employed.
 - Mobile Phase A: Chloroform/Methanol/Ammonium Hydroxide (e.g., 80:19.5:0.5 v/v/v)
 - Mobile Phase B: Chloroform/Methanol/Water/Ammonium Hydroxide (e.g., 60:34:5.5:0.5 v/v/v/v)
- Gradient Program: A linear gradient from 100% Mobile Phase A to 50% Mobile Phase B over 30 minutes, followed by a re-equilibration step.



Flow Rate: 1.0 mL/min

Injection Volume: 10-20 μL

- Sample Preparation: The **C16-18:1 PE** sample is dissolved in the initial mobile phase at a concentration of approximately 1 mg/mL.
- Data Analysis: The peak area of C16-18:1 PE is compared to the total area of all peaks to calculate the percentage purity.

Identity Verification by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of C16-18:1 PE.

Methodology:

- Instrumentation: The HPLC system can be coupled to a mass spectrometer (LC-MS).
 Electrospray ionization (ESI) is a common ionization technique for phospholipids.
- Analysis Mode: The mass spectrometer can be operated in both positive and negative ion modes to obtain comprehensive structural information. The expected molecular weight of C16-18:1 PE is approximately 718.0 g/mol .[1][2][3]
- Data Interpretation: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of C16-18:1 PE.

Stability Assessment: Oxidative Degradation Study

Objective: To evaluate the stability of **C16-18:1 PE** from different suppliers under accelerated degradation conditions.

Methodology:

- Sample Preparation: Prepare solutions of C16-18:1 PE from each supplier in a suitable solvent (e.g., chloroform) at a known concentration.
- Stress Conditions: Expose the samples to air at an elevated temperature (e.g., 40°C) for a defined period (e.g., 1, 3, 7, and 14 days). A control sample should be stored under inert gas

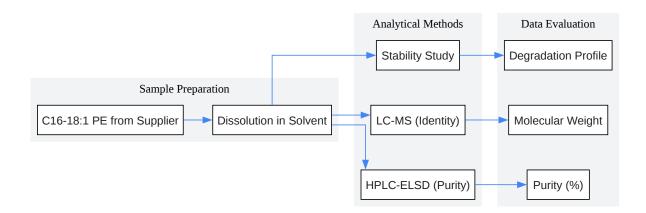


(e.g., argon) at -20°C.

- Analysis: At each time point, analyze the samples using the HPLC method described above.
- Data Analysis: Monitor the decrease in the peak area of the intact C16-18:1 PE and the
 appearance of any new peaks, which may indicate degradation products such as
 lysophospholipids or oxidized species.

Visualizing Experimental Workflows and Pathways

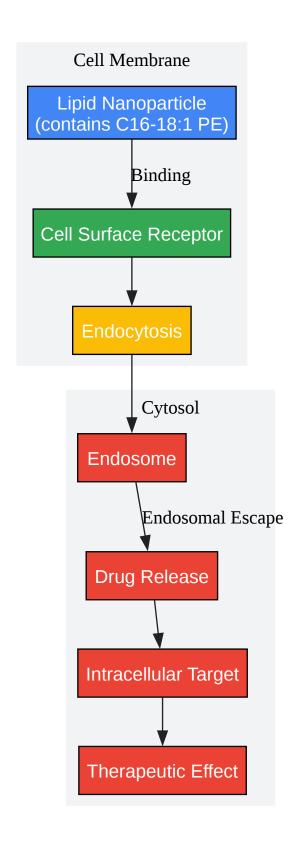
To aid in the conceptualization of the analytical process and the potential biological context of **C16-18:1 PE**, the following diagrams are provided.



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Workflow for the analytical evaluation of C16-18:1 PE.





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- To cite this document: BenchChem. [Comparative Analysis of C16-18:1 PE: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577482#comparative-analysis-of-c16-18-1-pe-from-different-suppliers]

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